molecular formula C7H10BrClN2 B2917108 (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride CAS No. 1824158-72-6

(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride

Cat. No.: B2917108
CAS No.: 1824158-72-6
M. Wt: 237.53
InChI Key: SNGAQWWZGPMODM-UHFFFAOYSA-N
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Description

(6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative with a molecular formula of C₇H₁₀BrClN₂ and a molecular weight of 237.54 g/mol (calculated based on structural analogs in and ). The compound features a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 3-position, and a methanamine group at the 2-position, which is protonated as a hydrochloride salt. This structure imparts both lipophilic (due to bromine and methyl groups) and hydrophilic (due to the amine hydrochloride) properties, making it suitable for pharmaceutical applications, particularly in receptor targeting or enzyme inhibition (e.g., adenosine receptors or GABA transporters, as seen in and ).

Key synthetic routes involve Buchwald–Hartwig amination or electrophilic bromination of pyridine precursors (). The hydrochloride salt enhances stability and solubility in polar solvents like methanol or DMSO, as indicated by NMR data in .

Properties

IUPAC Name

(6-bromo-3-methylpyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-7(8)10-6(5)4-9;/h2-3H,4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGAQWWZGPMODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The resulting product is then treated with methanamine under controlled conditions to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine and heterocyclic derivatives, focusing on substituent effects , physicochemical properties , and applications .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
(6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride C₇H₁₀BrClN₂ 237.54 Br (6), CH₃ (3), NH₂CH₂ (2) Potential adenosine receptor ligand; high solubility in DMSO
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride C₇H₁₀BrClN₂ 237.54 Br (5), CH₃ (3), NH₂CH₂ (2) Positional isomer; lower receptor affinity due to bromine orientation
(6-Bromopyridin-3-yl)methanamine hydrochloride C₆H₈BrClN₂ 223.50 Br (6), NH₂CH₂ (3) Reduced steric hindrance; used in CNS drug discovery
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride C₇H₁₀Cl₂N₂ 193.07 Cl (2), CH₃ (6), NH₂CH₂ (3) Chlorine substitution enhances electrophilicity; analgesic applications
Benzo[b]thiophen-2-yl methanamine hydrochloride C₉H₁₀ClNS 215.70 Benzothiophene (2), NH₂CH₂ Higher lipophilicity; GABA transporter inhibition
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₁₀Cl₂N₂S 261.17 Cl (4-phenyl), thiazole (4), NH₂CH₂ Heterocyclic analog; antimicrobial activity

Key Findings:

Substituent Position Matters :

  • Bromine at the 6-position (target compound) vs. 5-position () alters electronic distribution and binding affinity. For example, bromine at C6 in pyridine derivatives enhances steric accessibility for receptor binding compared to C5 .
  • Methyl groups at C3 improve metabolic stability by blocking oxidation (common in CNS-targeting drugs) .

Halogen Effects :

  • Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius increases molecular weight and lipophilicity, affecting membrane permeability. Chlorine, being smaller, improves electrophilicity and reactivity in cross-coupling reactions (e.g., Buchwald–Hartwig amination) .

Heterocyclic Variations :

  • Pyridine vs. thiazole or benzothiophene derivatives: Pyridine-based compounds exhibit higher polarity and solubility, whereas benzothiophene analogs show enhanced blood-brain barrier penetration due to increased lipophilicity .

Physicochemical Properties :

  • The target compound’s melting point (unreported) is expected to be higher than chlorine analogs (e.g., 268°C for [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride in ) due to stronger intermolecular forces from bromine.
  • NMR shifts : Methanamine protons in DMSO-d6 resonate at δ 2.8–3.2 ppm, while aromatic protons in pyridine rings appear at δ 7.5–8.5 ppm (similar to ).

Synthetic Accessibility :

  • Brominated pyridines (e.g., 2-bromo-3-methylpyridine in ) are key precursors but require careful handling due to toxicity. The target compound’s synthesis likely involves bromination followed by amine functionalization, similar to methods in .

Research Implications

  • Drug Design : The target compound’s balance of lipophilicity and solubility makes it a candidate for central nervous system (CNS) drugs or enzyme inhibitors .
  • SAR Studies : Comparing positional isomers (e.g., C5 vs. C6 bromine) can refine structure-activity relationships for receptor selectivity .

Biological Activity

(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C7H9BrN2·HCl, and it is recognized for its interactions with specific molecular targets, which may lead to diverse biological effects. This article reviews its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride primarily involves its interaction with enzymes and receptors. The compound's bromine and methanamine groups are crucial for its binding affinity, influencing its reactivity and the modulation of biological pathways. Specifically, it may affect:

  • Enzyme Activity : Binding to enzymes can alter their catalytic functions.
  • Receptor Interaction : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance:

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : The half-maximal inhibitory concentration was found to be approximately 25 µM for MCF-7 cells.

Neuroprotective Effects

Emerging studies suggest that (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating a potential role in protecting against neurodegenerative diseases.

Study on Antimicrobial Activity

A comprehensive study investigated the antimicrobial effects of various pyridine derivatives, including (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable mechanism involving disruption of bacterial cell wall synthesis.

Investigation into Anticancer Properties

In a study focused on the cytotoxic effects of several pyridine derivatives against cancer cell lines, (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride was highlighted for its significant induction of apoptosis through caspase pathways. The research concluded that this compound could be a promising candidate for further development in cancer therapy .

Neuroprotective Mechanisms

Research exploring neuroprotective agents identified (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride as a potential neuroprotectant. In models of oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its utility in treating neurodegenerative conditions .

Q & A

Q. What are the common synthetic routes for preparing (6-bromo-3-methylpyridin-2-yl)methanamine hydrochloride?

The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) under inert atmospheres (argon/nitrogen) can introduce substituents to the pyridine core . Subsequent steps often involve Boc protection/deprotection to stabilize the amine group. After deprotection, the free amine is treated with HCl to form the hydrochloride salt. Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is used for purification .

Q. How can researchers ensure the purity of (6-bromo-3-methylpyridin-2-yl)methanamine hydrochloride?

Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by peak area) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyridine protons, δ ~4.3 ppm for -CH₂NH₂) .
  • Mass Spectrometry : ESI-MS can verify the molecular ion peak (e.g., [M+H⁺] for C₇H₉BrN₂ at m/z 217–219) .

Q. What are the critical storage and handling protocols for this compound?

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation .
  • Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

  • Microwave-assisted synthesis : Heating at 140°C for 2–5 minutes under argon significantly reduces reaction time compared to conventional methods (e.g., 24 hours at reflux) .
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to improve coupling efficiency. Ligands like XPhos may enhance selectivity .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while dichloromethane aids in post-reaction extraction .

Q. What mechanistic insights explain the reactivity of the bromo and methyl substituents in this compound?

  • The bromo group acts as a directing group in electrophilic substitution, favoring functionalization at the para position. It also participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
  • The methyl group sterically hinders adjacent positions, limiting undesired side reactions. Computational studies (DFT) can model electronic effects on reaction pathways .

Q. How can computational modeling aid in predicting the biological activity of derivatives of this compound?

  • Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) using software like AutoDock Vina to predict binding affinities .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by identifying through-bond correlations (e.g., distinguishing NH₂ protons from solvent peaks) .
  • Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., -NH₂ in D₂O) .

Methodological Considerations

Q. How to validate the hydrochloride salt formation quantitatively?

  • Elemental analysis : Compare experimental C, H, N, Cl% with theoretical values (e.g., Cl% ~16.2 for C₇H₁₀BrClN₂) .
  • Titration : Use 0.1M NaOH to titrate the HCl content, with phenolphthalein as an indicator .

Q. What are the best practices for scaling up the synthesis from milligram to gram scale?

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer and reduce side products at larger scales .
  • Crystallization optimization : Screen solvent mixtures (e.g., EtOH/water) to enhance crystal purity and yield .

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